1H-Benzimidazole-5-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71892-45-0 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-4H,(H3,9,10)(H,11,12) |
InChI Key |
UHGFPMUGEQINGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC=N2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1h Benzimidazole 5 Carboximidamide and Its Derivatives
Classical Synthetic Approaches for Benzimidazole (B57391) Core Formation
The formation of the benzimidazole ring is a cornerstone of synthesizing these derivatives. Historically, the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative is a widely used method. nih.govenpress-publisher.comchemmethod.com This reaction, often catalyzed by acid, proceeds through the formation of an intermediate amide followed by cyclization and dehydration to yield the benzimidazole ring.
Another classical approach involves the reaction of o-phenylenediamine with aldehydes. organic-chemistry.orgias.ac.in This method typically requires an oxidizing agent to facilitate the cyclization and aromatization of the initially formed dihydrobenzimidazole intermediate. Various oxidants have been employed, including hydrogen peroxide and sodium metabisulfite. organic-chemistry.orgias.ac.in The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product. ias.ac.in
A summary of classical synthetic approaches is presented in the table below.
| Starting Materials | Reagents/Conditions | Product | Reference |
| o-Phenylenediamine and Carboxylic Acid | Acid catalyst, Heat | 2-Substituted Benzimidazole | nih.govchemmethod.com |
| o-Phenylenediamine and Aldehyde | Oxidizing agent (e.g., H₂O₂, Na₂S₂O₅) | 2-Substituted Benzimidazole | organic-chemistry.orgias.ac.in |
Advanced Synthetic Methodologies for Carboximidamide Functionalization
The introduction of the carboximidamide group at the 5-position of the benzimidazole ring requires more specialized techniques. This functionalization is critical for the targeted biological activity of the final compounds.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. chemmethod.comrsc.org This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. chemmethod.com In the synthesis of benzimidazole derivatives, microwave irradiation has been successfully employed for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. rsc.org The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster and more efficient reactions.
Prodrug Design and Synthesis (e.g., Amidoxime (B1450833) Derivatives)
A key strategy in drug design is the use of prodrugs to improve pharmacokinetic properties. For 1H-benzimidazole-5-carboximidamide, amidoxime derivatives serve as important prodrugs. nih.gov The synthesis of these amidoximes typically involves the conversion of a 5-carbonitrile-substituted benzimidazole to the corresponding N-hydroxycarboximidamide (amidoxime). nih.gov This is often achieved by reacting the nitrile with hydroxylamine (B1172632) in the presence of a base. nih.gov The resulting amidoxime can then be metabolized in vivo to the active carboximidamide.
A general scheme for the synthesis of amidoxime derivatives is as follows:
Formation of the 5-carbonitrile benzimidazole: This can be achieved through classical benzimidazole synthesis methods, starting with a 3,4-diaminobenzonitrile.
Conversion to the amidoxime: The 5-carbonitrile benzimidazole is then treated with hydroxylamine hydrochloride and a base, such as potassium tert-butoxide, in a suitable solvent like DMSO. nih.gov
This approach allows for the creation of a more bioavailable form of the drug, which is then converted to its active form at the desired site of action.
Challenges and Innovations in the Synthesis of Substituted Benzimidazole-5-carboximidamide Analogues
The synthesis of substituted analogues of this compound presents several challenges. Introducing substituents at various positions on the benzimidazole ring or the carboximidamide group can be complex and may require multi-step synthetic sequences. rsc.org Achieving regioselectivity, especially when substituting the benzimidazole core, can be difficult.
Innovations to overcome these challenges include the development of novel catalytic systems and one-pot reaction procedures. organic-chemistry.orgresearchgate.net For instance, the use of transition metal catalysts, such as copper or palladium, has enabled more efficient C-N and C-C bond formations, facilitating the introduction of a wider range of substituents. nih.gov Furthermore, late-stage functionalization strategies are being explored to modify complex benzimidazole scaffolds at a later point in the synthetic route, offering a more flexible approach to creating diverse analogues. researchgate.netchemrxiv.org
Spectroscopic and Analytical Techniques for Structural Elucidation
The characterization of newly synthesized this compound derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the carbon-hydrogen framework of the molecule. nih.govnih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. nih.govnih.gov
Infrared (IR) spectroscopy helps to identify the presence of specific functional groups, such as the N-H and C=N bonds of the benzimidazole and carboximidamide moieties. researchgate.netresearchgate.net
Elemental Analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula. nih.gov
X-ray Crystallography offers the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.net
A summary of analytical techniques and their applications is provided below.
| Technique | Information Provided | Reference |
| ¹H and ¹³C NMR | Carbon-hydrogen framework, atomic connectivity | nih.govnih.gov |
| Mass Spectrometry | Molecular weight, fragmentation pattern | nih.govnih.gov |
| Infrared Spectroscopy | Presence of functional groups | researchgate.netresearchgate.net |
| Elemental Analysis | Elemental composition, empirical formula | nih.gov |
| X-ray Crystallography | Three-dimensional molecular structure | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benzimidazole derivatives. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, allowing for the precise assignment of the chemical structure.
¹H-NMR Spectroscopy is instrumental in identifying the protons attached to the benzimidazole core and its substituents. In derivatives of this compound, the aromatic protons on the benzene (B151609) ring typically appear as multiplets or distinct doublets and singlets in the downfield region (usually δ 7.0-8.5 ppm). The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a very downfield chemical shift (δ > 12 ppm), although its position and visibility can be affected by the solvent and concentration. nih.gov Protons of the carboximidamide group (-C(=NH)NH₂) also give rise to signals that can be influenced by hydrogen bonding and exchange phenomena.
For instance, in a series of N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide derivatives, the amidoxime NH₂ protons were observed as a singlet around δ 5.76 ppm, while the amidoxime OH proton appeared as a singlet near δ 9.49 ppm. nih.gov The imidazole NH proton in these compounds was identified at approximately δ 12.75 ppm. nih.gov
¹³C-NMR Spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The carbon atoms of the benzimidazole ring system typically resonate in the range of δ 105-155 ppm. The C2 carbon, situated between the two nitrogen atoms, is particularly sensitive to substitution. The carbon of the carboximidamide group is also a key indicator, appearing in the downfield region characteristic of sp²-hybridized carbons bonded to nitrogen. In one study, the ¹³C-NMR spectrum of a 2-(4-methoxyphenyl)-N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide derivative showed signals across a wide range, confirming the presence of the various carbon environments, including those of the methoxy (B1213986) group (around δ 55.3 ppm) and the fused aromatic system. nih.gov
2D-NMR Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed for unambiguous signal assignment.
COSY spectra establish correlations between protons that are coupled to each other (typically on adjacent carbons), helping to piece together the spin systems within the molecule. For example, correlations are observed between adjacent protons on the benzene ring (e.g., H-6/H-7) and on substituted phenyl rings. nih.gov
NOESY experiments identify protons that are close to each other in space, which is crucial for determining stereochemistry and the spatial arrangement of substituents. An observed NOESY correlation between the methoxy protons and the ortho-protons (H-3',5') of a methoxyphenyl substituent confirms their proximity. nih.gov
The combination of these NMR techniques allows for a comprehensive and unambiguous assignment of the structure of this compound derivatives. nih.gov
Table 1: Selected ¹H-NMR and ¹³C-NMR Data for a this compound Derivative
| Compound Name | Technique | Chemical Shift (δ ppm) and Description |
| 2-(4-Methoxyphenyl)-N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide nih.gov | ¹H-NMR (DMSO-d₆) | 12.75 (s, 1H, imidazole NH), 9.49 (s, 1H, amidoxime OH), 8.10 (d, 2H, J=8.8 Hz, H-2',6'), 7.46-7.92 (m, 3H, benzimidazole H), 7.09 (d, 2H, J=8.4 Hz, H-3',5'), 5.76 (s, 2H, amidoxime NH₂), 3.82 (s, 3H, OCH₃) |
| ¹³C-NMR (DMSO-d₆) | 160.7, 152.1, 151.6, 128.0, 127.5, 122.5, 120.0, 119.7, 117.7, 114.3, 108.2, 71.3, 55.3 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is routinely used to confirm the identity of synthesized this compound derivatives. researchgate.net
Electrospray ionization (ESI) is a common soft ionization technique used for these compounds, often yielding the protonated molecular ion [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the ion, which allows for the determination of the molecular formula with high confidence.
In the characterization of N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide derivatives, ESI-MS was used to confirm their successful synthesis. For example, the compound 2-(4-methoxyphenyl)-N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide showed a prominent ion at m/z 283.6, corresponding to its protonated molecular ion ([M+H]⁺), confirming its molecular weight of 282.29 g/mol . nih.gov Similarly, another derivative, 1-benzyl-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile, a precursor to the corresponding carboximidamide, was confirmed by an [M+H]⁺ peak at m/z 369. nih.gov
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of small molecules or fragments related to the substituents on the benzimidazole core. researchgate.net
Table 2: ESI-MS Data for 1H-Benzimidazole Derivatives
| Compound Name | Ionization Mode | Observed m/z | Interpretation | Reference |
| 2-(4-Methoxyphenyl)-N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide | ESI+ | 283.6 | [M+H]⁺ | nih.gov |
| 1-Benzyl-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile | ESI+ | 369 | [M+H]⁺ | nih.gov |
| 2-(3,4-Dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile | ESI+ | 356 | [M+H]⁺ | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of the key structural motifs.
The key expected vibrational frequencies include:
N-H Stretching: The N-H bond of the imidazole ring typically appears as a broad band in the region of 3400-2500 cm⁻¹, characteristic of hydrogen-bonded N-H groups. researchgate.net The N-H stretches of the carboximidamide group (-NH₂) are expected as sharp bands around 3400-3300 cm⁻¹.
C=N Stretching: The stretching vibration of the C=N bond within the imidazole ring and the carboximidamide group gives rise to absorptions in the 1650-1590 cm⁻¹ region.
C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring are observed in the 1600-1450 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching is typically found just above 3000 cm⁻¹.
Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the elemental composition and purity of the synthesized compound. This method is often used as a final confirmation of the structure of newly synthesized benzimidazole derivatives, complementing spectroscopic data. researchgate.net
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.011 | 59.99% |
| Hydrogen | H | 1.008 | 5.03% |
| Nitrogen | N | 14.007 | 34.97% |
| Molecular Formula: C₈H₈N₄ | Molecular Weight: 160.18 g/mol |
Structure Activity Relationship Sar Studies of 1h Benzimidazole 5 Carboximidamide Derivatives
Influence of Substitution Patterns on Biological Activity Profiles
SAR analyses reveal that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) ring are critical in modulating the biological activity of these derivatives. nih.gov The ability of the benzimidazole ring to engage in hydrogen bonding, π-π stacking, and metal ion interactions underpins its diverse pharmacological applications. researchgate.net
Impact of Benzene (B151609) Ring Substitutions on Pharmacological Properties
Substitutions on the benzene portion of the benzimidazole scaffold, specifically at the C5 and C6 positions, significantly affect the pharmacological properties of the resulting compounds. nih.gov For instance, in a series of benzimidazole derivatives tested for antifungal activity, compounds lacking a substituent at the C5 position (i.e., having a hydrogen atom) demonstrated potent growth inhibition against several dermatophytes. nih.gov Conversely, the introduction of a sulfonic acid group (-SO3H) at the C5 position led to a decrease in this activity. nih.gov Interestingly, derivatives with a carboxylic acid (-COOH) at C5 did not show significant antifungal effects and, in some cases, even promoted fungal growth. nih.gov
In another study, the presence of a nitro group at the C6 position, combined with specific substitutions at N1 and C2, resulted in compounds with potent antibacterial and anticancer activities. nih.gov These findings highlight the sensitive dependence of biological activity on the nature of the substituent on the fused benzene ring.
Role of the Carboximidamide Functional Group in Enhancing Biological Activity
The carboximidamide (amidine) functional group at the C5 position is a key determinant of biological activity. In a study focused on developing new antimicrobial agents, the nitrogen atoms of the amidine group in a particularly effective N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivative were found to form crucial hydrogen bonds with amino acid residues (ASP275 and ASP295) in the allosteric site of the PBP2a protein, a key target in methicillin-resistant Staphylococcus aureus (MRSA). rsc.org This interaction highlights the essential role of the carboximidamide moiety in the molecule's mechanism of action. Similarly, the replacement of a carboxamide group with other functionalities can drastically alter activity, underscoring the specific contribution of the carboximidamide.
Effects of Substitutions at N1, C2, C5, and C6 Positions of the Benzimidazole Scaffold
Structure-activity relationship studies consistently show that the N1, C2, C5, and C6 positions of the benzimidazole scaffold are pivotal for biological activity. nih.govnih.govnih.gov
N1 Position: Alkylation or arylation at the N1 position can significantly enhance biological, particularly anticancer, activity. nih.govnih.gov For example, introducing benzyl (B1604629) groups at N1 has proven beneficial. nih.gov
C2 Position: The C2 position is frequently substituted with aromatic or heterocyclic rings. nih.govdiva-portal.org The nature of this substituent can fine-tune the biological effects. For example, a 2-phenyl substitution was found to be important for COX and 5-lipoxygenase inhibition. nih.gov In some series, a 4-methylthio group on a C2-phenyl ring enhanced antibacterial activity against MRSA strains. diva-portal.org
C5 and C6 Positions: As previously discussed, substituents on the benzene ring at these positions are critical. The presence of a hydrogen atom at C5 was more beneficial for antifungal activity than an electron-withdrawing group. nih.gov Conversely, a nitro group at C6 was found in some of the most potent antibacterial and anticancer compounds. rsc.org
The interplay of substituents at these various positions allows for the generation of derivatives with diverse and potent pharmacological profiles. For example, compounds with a 4-nitrophenyl group at C2, a methyl group at C6, and a benzyl group at N1 showed potent activity against various cancer cell lines. rsc.org
A study on N,2,6-trisubstituted 1H-benzimidazole derivatives revealed several potent compounds against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. The table below summarizes the activity of some of these derivatives. rsc.org
| Compound ID | C2-Substituent | C6-Substituent | N1-Substituent | MIC (μg/mL) vs. MSSA & MRSA |
| 3k | 4-Nitrophenyl | H | Benzyl | 4-16 |
| 3l | 4-Chlorophenyl | H | 4-Chlorobenzyl | 4-16 |
| 4c | 4-Chlorophenyl | Methyl | Benzyl | 4-16 |
| 4g | 4-Nitrophenyl | Methyl | Benzyl | 4-16 |
| 4j | 4-Nitrophenyl | Methyl | 4-Chlorobenzyl | 4-16 |
Correlation of Electron-Withdrawing and Electron-Donating Groups with Target Binding
The electronic properties of substituents on the benzimidazole scaffold play a crucial role in their interaction with biological targets. mdpi.com The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electronic distribution within the molecule, thereby affecting its binding affinity. mdpi.comnih.gov
In a study of thieno[2,3-b]pyridine (B153569) derivatives, which share structural similarities in their SAR principles, compounds with strong electron-withdrawing substituents like cyano (-CN) or nitro (-NO2) groups showed a noticeable increase in binding energy to their target protein compared to those with electron-donating groups like methyl (-CH3). mdpi.com This suggests that EWGs can enhance interactions within the binding site. For example, only the derivatives bearing a -CN group were able to decrease the expression of the FOXM1 protein in a breast cancer cell line. mdpi.com
Conversely, in other molecular scaffolds, electron-donating groups have been shown to increase the potency of enzyme inhibition. nih.gov This highlights that the effect of electronic properties is target-specific. For 1H-benzimidazole-5-carboximidamide derivatives, the specific electronic requirements will depend on the nature of the binding pocket of the target enzyme or receptor. For instance, a hydrophilic group at certain positions on a 2-phenyl-substituted benzimidazole enhanced COX-2 inhibition, while a lipophilic group favored COX-1 inhibition, demonstrating how electronic and physicochemical properties are intertwined in determining target selectivity. nih.gov
Analysis of Physicochemical Properties and Their Relationship to Biological Efficacy
The biological efficacy of this compound derivatives is intrinsically linked to their physicochemical properties, such as lipophilicity, solubility, and electronic characteristics. nih.govnih.gov The parent benzimidazole ring is amphoteric, meaning it has both acidic (pKa ≈ 12.8) and basic (pKa ≈ 5.6 for the conjugate acid) properties. mdpi.comchemicalbook.com
Lipophilicity, often expressed as logP, is a critical parameter. nih.gov The introduction of polar substituents generally decreases solubility in nonpolar solvents, whereas nonpolar substituents have the opposite effect. chemicalbook.com In one QSAR study on benzimidazole derivatives as antifungal agents, lipophilicity (logP), along with dipole moment and surface area, were found to be key governors of inhibitory activity. nih.gov
The following table illustrates the impact of C5 substituents on both physicochemical character and biological activity in a series of benzimidazole derivatives. nih.gov
| C5-Substituent | General Physicochemical Character | Antifungal Activity vs. Dermatophytes |
| -H | Less polar/More lipophilic | Strong inhibition |
| -SO3H | Highly polar/Hydrophilic | Decreased activity |
| -COOH | Polar/Hydrophilic | No significant activity |
This relationship demonstrates that a balance of physicochemical properties is necessary for optimal biological efficacy, as the molecule must be able to traverse biological membranes (favoring lipophilicity) and interact with its target (often involving polar interactions).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netscirp.org This method is instrumental in the rational design and optimization of new drug candidates by identifying key molecular descriptors that influence efficacy. nih.govresearchgate.net
For benzimidazole derivatives, QSAR studies have successfully created predictive models for various biological activities, including antiprotozoal and antifungal effects. nih.govresearchgate.net In one study on 1H-benzimidazole derivatives with antiprotozoal activity, a 3D-QSAR model was developed. researchgate.net The best model showed a high correlation coefficient (r > 0.90) and good predictive ability (cross-validated squared correlation coefficient, Q² > 0.76). researchgate.net This model identified thermodynamic parameters (dipole-dipole energy, total energy) and electronic parameters (LUMO energy) as having a significant correlation with biological activity. researchgate.net
Another QSAR study on benzimidazole derivatives as antifungal agents against Saccharomyces cerevisiae used multiple linear regression (MLR). nih.gov The resulting model revealed that inhibitory activity was governed by the lipophilicity descriptor (logP), dipole moment (DM), and surface area grid (SAG). nih.gov
More advanced machine learning techniques, such as artificial neural networks (ANN), have also been applied. A QSAR study on benzimidazole derivatives inhibiting Mycobacterium tuberculosis found that an ANN model provided the best predictions of activity compared to linear and nonlinear regression methods. scirp.org Such models provide crucial insights into the structural requirements for activity and guide the synthesis of more potent and selective this compound derivatives. researchgate.netfrontiersin.org
Rational Design Principles for Novel this compound Analogues
The rational design of new analogues of this compound is a meticulous process that leverages an understanding of the compound's structural features to predict and optimize its biological activity. This process is guided by several key principles, including structure-based drug design, the modification of specific positions on the benzimidazole scaffold, and the use of computational tools.
A core strategy in the development of novel therapeutic agents is structure-based drug design, which utilizes high-resolution structural information of biological targets, such as enzymes or receptors, to guide the design of potent and selective inhibitors. researchgate.net Molecular docking studies, a prominent tool in this approach, have been instrumental in designing this compound derivatives. For instance, in the pursuit of new antimicrobial agents, docking studies have been performed to understand the interactions between these derivatives and target proteins like penicillin-binding proteins (PBP2a and PBP4). rsc.org Research has shown that the amidine group at the C5 position can form critical hydrogen bonds with key amino acid residues, such as ASP275 and ASP295, within the allosteric site of PBP2a. rsc.org This insight allows for the design of new analogues with modifications intended to strengthen these interactions, thereby enhancing inhibitory activity.
The benzimidazole ring itself is considered a "privileged scaffold" in medicinal chemistry because it is a structural bioisostere of naturally occurring purines, enabling it to interact with a wide range of biological targets. researchgate.netfrontiersin.org Structure-activity relationship (SAR) analyses consistently indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core are critical in modulating the pharmacological profile of the resulting compounds. nih.govnih.gov
Key modification sites and their strategic importance include:
The C2-Position: This is a frequently modified position. Introducing diverse substituents, such as substituted phenyl rings or other heterocyclic systems, at the C2 position can significantly influence the compound's biological effects. rsc.orgresearchgate.net
The N1-Position: Modifications at this nitrogen atom are another crucial strategy for optimizing activity. nih.govnih.gov
The C5 and C6-Positions: While the focus is on the 5-carboximidamide group, further substitutions on the benzene portion of the scaffold can fine-tune the molecule's electronic and steric properties. nih.govnih.gov
Another powerful strategy is the creation of hybrid molecules. This involves combining the this compound scaffold with other known pharmacophores, such as triazole or oxadiazole rings. nih.govresearchgate.net This approach aims to develop novel compounds that may exhibit enhanced efficacy or a dual mechanism of action.
Modern drug design heavily relies on in silico computational methods to predict the properties of virtual compounds before their actual synthesis. researchgate.net Beyond molecular docking, these methods include the prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties. rsc.orgnih.gov Evaluating the drug-likeness and potential toxicity of designed analogues at an early stage helps to prioritize the most promising candidates for synthesis and further experimental testing, making the drug discovery process more efficient.
The table below summarizes the rational design principles applied to the this compound scaffold.
| Design Principle | Rationale & Key Findings | Target Application Example |
| Structure-Based Drug Design (SBDD) | Utilizes 3D structures of biological targets to guide compound design. Molecular docking predicts binding modes and affinities. rsc.orgnih.gov | Antimicrobial: Designing derivatives to fit into the active or allosteric sites of bacterial enzymes like PBP2a. The amidine group is key for hydrogen bonding. rsc.org |
| Scaffold Modification (SAR-Guided) | Substitutions at key positions (N1, C2) of the benzimidazole ring modulate activity. The benzimidazole core mimics natural purines. nih.govnih.gov | Anticancer: Introduction of specific groups at C2 can enhance cytotoxicity against cancer cell lines. frontiersin.orgresearchgate.net |
| Molecular Hybridization | Combining the benzimidazole scaffold with other pharmacologically active moieties (e.g., triazoles) to create novel molecules with potentially enhanced or dual activity. nih.govresearchgate.net | Antifungal: Hybridizing with moieties from known antifungal agents can overcome resistance and broaden the spectrum of activity. nih.gov |
| In Silico ADMET Prediction | Computational assessment of drug-like properties (absorption, distribution, metabolism, excretion, toxicity) to prioritize candidates for synthesis. rsc.orgnih.gov | General: Early-stage filtering of designed compounds to eliminate those with predicted poor pharmacokinetic profiles or high toxicity, regardless of the therapeutic target. nih.gov |
Molecular Mechanisms of Action of 1h Benzimidazole 5 Carboximidamide Derivatives
Interactions with Nucleic Acids
The ability of 1H-Benzimidazole-5-carboximidamide derivatives to bind to nucleic acids, particularly DNA, is a cornerstone of their biological activity. This interaction can disrupt fundamental cellular processes such as DNA replication and transcription.
DNA Binding Mechanisms (e.g., Minor Groove Binding, Intercalation)
Derivatives of this compound are well-documented as DNA minor groove binding agents. nih.govnih.gov The benzimidazole (B57391) core, often in a dicationic diamidine form, possesses a curvature that complements the shape of the DNA minor groove, especially in AT-rich sequences. nih.govnih.gov This binding is stabilized by hydrogen bonds between the benzimidazole moiety and the base pairs on the floor of the minor groove, as well as favorable electrostatic interactions. nih.gov Some benzimidazole derivatives can induce a conformational change in DNA upon binding, an "induced fit" mechanism, which optimizes the interaction. nih.gov
While minor groove binding is a primary mechanism, some benzimidazole-based compounds have also been shown to act as DNA intercalating agents. nih.govresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to cell cycle arrest and apoptosis. researchgate.net The specific mechanism, whether minor groove binding or intercalation, is often dictated by the structural characteristics of the derivative. researchgate.net
| Compound Type | Binding Mechanism | DNA Sequence Specificity | Reference |
| Dicationic diamidine derivatives | Minor Groove Binding | AT-rich sequences | nih.gov |
| Bis-benzimidazoles | Minor Groove Binding | High specificity for certain oligonucleotide sequences | nih.gov |
| Planar benzimidazole derivatives | Intercalation | Varies | researchgate.net |
RNA Recognition and Binding Specificity
The interaction of this compound derivatives is not limited to DNA. Certain derivatives, particularly those conjugated to oligodeoxynucleotides (ODNs), have demonstrated the ability to recognize and bind to RNA. nih.gov The covalent attachment of a benzimidazole moiety to an ODN can significantly stabilize the resulting DNA-RNA hybrid duplex. nih.gov This stabilization is attributed to the binding of the benzimidazole part within the duplex. nih.gov Furthermore, this conjugation enhances the sequence specificity of the ODN probe, making it a promising strategy for targeting specific RNA sequences for diagnostic or therapeutic purposes. nih.gov
Enzyme Inhibition Profiles
A significant facet of the biological activity of this compound derivatives stems from their ability to inhibit a range of critical enzymes involved in cellular proliferation and pathogen survival.
Topoisomerase Inhibition (Topoisomerase I and II)
Several derivatives of 1H-benzimidazole have been identified as potent inhibitors of DNA topoisomerases, both type I and type II. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately cell death. nih.gov For instance, certain 2,5'-bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons. nih.gov The inhibitory activity is often influenced by the substituents on the benzimidazole ring system. nih.gov
| Inhibitor Class | Target Enzyme | Effect | Reference |
| 2,5'-Bi-1H-benzimidazole derivatives | Topoisomerase I | Enzyme poisoning | nih.gov |
| Substituted 1H-benzimidazole derivatives | Topoisomerase I | Inhibition of supercoil relaxation | nih.gov |
| General benzimidazole derivatives | Topoisomerase I and II | Inhibition of enzyme activity | nih.gov |
Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR) Kinase)
The inhibition of protein kinases is another key mechanism of action for benzimidazole derivatives. nih.gov The epidermal growth factor receptor (EGFR), a tyrosine kinase, is a prominent target as its overexpression is linked to numerous cancers. nih.govnih.gov Benzimidazole derivatives can act as competitive inhibitors of ATP binding in the tyrosine kinase domain of EGFR, thereby blocking its signaling pathway and inhibiting cell proliferation. nih.gov The structural similarity of the benzimidazole scaffold to purines and quinazolines, which are components of known kinase inhibitors, contributes to their affinity for the kinase active site. nih.gov Some derivatives have even shown dual inhibitory activity against both EGFR and other kinases like BRAFV600E. nih.gov
Enzyme Inhibition in Pathogenic Organisms (e.g., PBP4, PBP2a, 14-alpha Demethylase, S. aureus Gyrase)
Derivatives of this compound have demonstrated significant potential as antimicrobial agents by targeting essential enzymes in pathogenic organisms.
Penicillin-Binding Proteins (PBPs): In methicillin-resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics is primarily due to the acquisition of the mecA gene, which encodes for penicillin-binding protein 2a (PBP2a). mdpi.comnih.gov PBP2a has a low affinity for β-lactams, allowing for continued cell wall synthesis. nih.gov Novel benzimidazole derivatives have been designed to inhibit PBPs, including PBP4 and both the active and allosteric sites of PBP2a, thereby combating MRSA. rsc.org Molecular docking studies have shown that the amidine group of these derivatives can form crucial hydrogen bonds within the allosteric site of PBP2a. rsc.org
14-alpha Demethylase: This enzyme, a cytochrome P450 (CYP51), is vital for sterol biosynthesis in fungi. nih.govwikipedia.org Azole antifungal agents, which include benzimidazole-containing structures, function by inhibiting 14-alpha demethylase. drugbank.comnih.gov This inhibition disrupts the fungal cell membrane integrity, leading to cell death. nih.gov
S. aureus Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. Benzimidazole derivatives have been identified as novel inhibitors of S. aureus DNA gyrase. researchgate.netnih.gov These compounds are thought to bind to the gyrase enzyme, with the N-1 hydrogen of the benzimidazole ring forming a key hydrogen bond with the carboxylate of Asp83 in the S. aureus DNA gyrase. nih.gov This inhibition is a promising mechanism for developing new antibacterial agents against MRSA. researchgate.net
| Target Enzyme | Pathogen | Mechanism of Inhibition | Reference |
| PBP4, PBP2a | Staphylococcus aureus (MRSA) | Allosteric and active site inhibition | rsc.org |
| 14-alpha Demethylase | Fungi (e.g., Candida albicans) | Inhibition of sterol biosynthesis | nih.gov |
| S. aureus Gyrase | Staphylococcus aureus | Inhibition of DNA supercoiling | researchgate.netnih.gov |
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of 1H-benzimidazole have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biointerfaceresearch.com The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. biointerfaceresearch.com Research has demonstrated that certain benzimidazole derivatives exhibit moderate inhibitory activity against both AChE and BChE. biointerfaceresearch.com For instance, a study evaluating a series of 1H-benzimidazoles found IC50 values ranging from 1.01 to 1.19 mM for AChE and 1.1 to 1.87 mM for BChE. biointerfaceresearch.com Generally, the inhibitory action against AChE was observed to be more potent than against BChE. biointerfaceresearch.com
Further studies have explored N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives, revealing that many of these compounds act as inhibitors of both AChE and BChE, with some showing selectivity for one enzyme over the other. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected 1H-Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 1H-Benzimidazole Derivatives | Acetylcholinesterase (AChE) | 1.01-1.19 mM | biointerfaceresearch.com |
| 1H-Benzimidazole Derivatives | Butyrylcholinesterase (BChE) | 1.1-1.87 mM | biointerfaceresearch.com |
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Benzimidazole derivatives have been investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of monoamine neurotransmitters. A series of (E)-2-styrylbenzimidazoles were identified as moderate to potent competitive inhibitors of MAO-B. nih.gov One of the most potent compounds in this series, (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole, exhibited a Ki value of 430 nM. nih.gov The inhibitory potency of these derivatives appears to be influenced by the steric properties of substituents on the styryl phenyl ring. nih.gov In contrast, the core structure, 1-methylbenzimidazole, showed only weak MAO-B inhibition with a Ki value of 2084 µM, suggesting the importance of the styryl side chain for potent inhibition. nih.gov
Another study focused on newly synthesized N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazides. nih.gov These compounds demonstrated selective inhibition of human MAO-B (hMAO-B). nih.gov Specifically, compounds 4e and 4f displayed significant inhibitory activity with IC50 values of 0.075 µM and 0.136 µM, respectively, which are comparable to the reference drugs selegiline (B1681611) (IC50 = 0.040 µM) and rasagiline (B1678815) (IC50 = 0.066 µM). nih.gov Kinetic studies revealed that the most active compound, 4e, acts as a non-competitive inhibitor of hMAO-B. nih.gov
Table 2: MAO-B Inhibitory Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC50 Value (µM) | Ki Value (nM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole | MAO-B | - | 430 | Competitive | nih.gov |
| 1-methylbenzimidazole | MAO-B | - | 2084000 | - | nih.gov |
| Compound 4e | hMAO-B | 0.075 | - | Non-competitive | nih.gov |
| Compound 4f | hMAO-B | 0.136 | - | - | nih.gov |
| Selegiline (Reference) | hMAO-B | 0.040 | - | - | nih.gov |
| Rasagiline (Reference) | hMAO-B | 0.066 | - | - | nih.gov |
Cyclooxygenase (COX) Inhibition (COX-1, COX-2)
The anti-inflammatory properties of benzimidazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.gov Both COX-1 and COX-2 are targets for these compounds. plantarchives.org In silico studies involving molecular docking have been used to predict the inhibitory effects of synthesized benzimidazoles on COX enzymes. plantarchives.org These studies have shown that certain benzimidazole derivatives can dock effectively into the active sites of both COX-1 and COX-2. plantarchives.org For example, among a series of eleven derivatives, compound BI3 showed a strong docking score with COX-1, while compound BI5 demonstrated a good docking score with COX-2. plantarchives.org
Arginase Inhibition in Protozoal Parasites
Benzimidazole derivatives have emerged as potential inhibitors of arginase, an enzyme crucial for the survival of protozoal parasites like Leishmania mexicana. nih.gov Arginase is involved in the polyamine biosynthesis pathway, which is essential for parasite proliferation. A study identified two benzimidazole derivatives as potent and selective inhibitors of L. mexicana arginase (LmARG). nih.gov These compounds exhibited IC50 values of 52 µM and 82 µM, respectively. nih.gov Importantly, they showed selectivity for the parasite's enzyme over human arginase 1 (HsARG). nih.gov These inhibitors are also active against both the promastigote and amastigote stages of the parasite, with low cytotoxicity to murine macrophages. nih.gov
Modulation of Key Cellular Pathways
Beyond direct enzyme inhibition, this compound derivatives can exert their effects by modulating fundamental cellular processes, including apoptosis and bacterial biofilm formation.
Apoptosis Induction Mechanisms (e.g., Caspase Activation, Bax/Bcl-2 Modulation)
Certain benzimidazole-based derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for their antiproliferative activity. The induction of apoptosis by these compounds often involves the mitochondrial pathway. nih.gov For example, some N-substituted benzamides can trigger the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov
More recent studies on benzimidazole-based derivatives have further elucidated these apoptotic pathways. nih.govfrontiersin.org Compounds have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins such as Bax and activating executioner caspases like caspase-3 and initiator caspases like caspase-8. nih.govfrontiersin.org Concurrently, these derivatives can decrease the levels of the anti-apoptotic protein Bcl-2. nih.govfrontiersin.org This modulation of the Bax/Bcl-2 ratio is a key event in the intrinsic apoptotic pathway. The activation of caspase-8 also points to an involvement of the extrinsic apoptotic pathway. nih.govfrontiersin.org
Inhibition of Bacterial Biofilm Formation
Derivatives of 1H-benzimidazole have demonstrated efficacy in preventing the formation of bacterial biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antimicrobials. nih.govnih.gov A novel benzimidazole molecule, designated antibiofilm compound 1 (ABC-1), was found to inhibit biofilm formation by a broad spectrum of both Gram-negative and Gram-positive pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov Notably, ABC-1 is effective at nanomolar concentrations and does not inhibit bacterial growth, suggesting a specific anti-biofilm mechanism rather than general toxicity. nih.gov The compound was identified through a screen for small molecules that interfere with the c-di-GMP signaling pathway, a key regulator of biofilm formation in many bacteria. nih.gov
Biological Applications and Therapeutic Potential of 1h Benzimidazole 5 Carboximidamide Derivatives
Antimicrobial Research Applications
Derivatives of 1H-benzimidazole-5-carboximidamide have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents to combat infectious diseases.
Antibacterial Activity Investigations
The antibacterial potential of this compound derivatives has been a primary focus of research, with studies highlighting their efficacy against both drug-resistant and susceptible bacterial strains.
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In this context, novel antimicrobial agents are urgently needed. Derivatives of this compound have shown significant promise in addressing this challenge.
A series of N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives were synthesized and evaluated for their antimicrobial properties. rsc.org Several of these compounds exhibited noteworthy efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), with a minimum inhibitory concentration (MIC) value of 8 µg/mL. rsc.org Further studies on 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives revealed that compounds with a 3,4-dichloro substituted phenyl group at the C-2 position and a bulky alkyl substituent at the N-1 position demonstrated the most potent activity against MRSA, with MIC values ranging from 0.39 to 1.56 µg/mL. researchgate.net The development of small molecule inhibitors based on the benzimidazole (B57391) carboxamidine scaffold is considered a viable strategy to counter infections caused by MDR bacteria like MRSA. researchgate.net
| Derivative Type | Resistant Strain(s) | Reported MIC (µg/mL) |
| N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidines | MRSA, VREF | 8 |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines (with 3,4-dichloro phenyl at C-2) | MRSA | 0.39 - 1.56 |
This table presents a summary of the antibacterial activity of selected this compound derivatives against multidrug-resistant bacteria.
Beyond their activity against MDR strains, derivatives of this compound have also been investigated for their broad-spectrum antibacterial potential. Research has shown that these compounds can inhibit the growth of a variety of both Gram-positive and Gram-negative bacteria.
For instance, certain N-alkyl-2-substituted-5-carboxamidine-1H-benzimidazole derivatives have been evaluated against S. aureus. researchgate.net The strategic placement of different substituents on the benzimidazole ring system has been shown to influence the spectrum and potency of antibacterial activity. This highlights the versatility of the this compound scaffold in developing antibacterial agents with a broad range of action.
Antifungal Activity Studies Against Pathogenic Species (e.g., Candida spp.)
Invasive fungal infections, particularly those caused by Candida species, are a growing concern, especially in immunocompromised individuals. Research into the antifungal properties of this compound derivatives has yielded promising results.
Studies have shown that certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives exhibit moderate activity against Candida albicans and Aspergillus niger, with reported MIC values of 64 μg/mL. nih.gov The antifungal activity of benzimidazole derivatives is often influenced by the nature of the substituents on the benzimidazole core. For example, some studies have indicated that specific substitutions can lead to potent activity against azole-resistant strains of C. albicans. nih.gov
| Derivative Type | Fungal Species | Reported MIC (µg/mL) |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Candida albicans, Aspergillus niger | 64 |
This table summarizes the antifungal activity of specific this compound derivatives against pathogenic fungal species.
Antiprotozoal Activity Evaluations (e.g., against Leishmania spp., Trypanosoma brucei)
Protozoan parasites are responsible for a number of debilitating and often fatal diseases, including leishmaniasis and trypanosomiasis. The benzimidazole scaffold has historically been a source of effective antiparasitic drugs, and derivatives of this compound are being explored for their potential in this area.
While much of the research focuses on the broader class of benzimidazoles, the inherent biological activity of this scaffold suggests that this compound derivatives are worthy candidates for antiprotozoal drug discovery. nih.govsnv63.ru The development of new therapies for these parasitic infections is a global health priority due to limitations such as toxicity and drug resistance associated with current treatments. nih.govsnv63.ru
Anticancer and Antiproliferative Research
The structural resemblance of the benzimidazole ring to purines makes it an ideal candidate for interaction with various targets involved in cell proliferation, such as kinases and DNA. nih.gov Consequently, derivatives of this compound have been a focal point of anticancer research.
A series of novel N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov One compound from this series, designated as 2g, demonstrated the most potent antiproliferative effect against the MDA-MB-231 human breast cancer cell line. nih.gov Further research on benzimidazole-based derivatives has led to the development of compounds with dual inhibitory activity against key cancer-related enzymes like EGFR and BRAFV600E. nih.govresearchgate.net For instance, certain derivatives have shown significant antiproliferative effects with IC50 values in the nanomolar range against specific cancer cell lines. frontiersin.org
| Derivative Type | Cancer Cell Line | Reported Activity (IC50) |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (Compound 2g) | MDA-MB-231 (Breast Cancer) | Potent Activity (Specific IC50 not detailed in abstract) |
| Benzimidazole/1,2,3-triazole hybrids (Compounds 6i and 10e) | MCF-7 (Breast Cancer) | 28 nM and 24 nM, respectively |
This table provides an overview of the anticancer and antiproliferative activity of selected this compound derivatives.
Antiviral Research Investigations
The benzimidazole scaffold is a cornerstone in the development of antiviral agents, with research demonstrating its efficacy against a wide range of both DNA and RNA viruses. uni.lu The specific antiviral activity is highly dependent on the nature and position of substitutions on the benzimidazole ring. uni.lu
Research has explored the efficacy of benzimidazole derivatives against several DNA viruses. In broad-spectrum antiviral screenings, various derivatives were tested against representatives of DNA virus families, including Herpes Simplex Virus type 1 (HSV-1) and Vaccinia Virus (VV). nih.gov While many compounds showed higher potency against RNA viruses, these screenings form a basis for further development. nih.govnih.gov Additionally, the potential of benzimidazole derivatives has been noted against other DNA viruses such as adenoviruses and Hepatitis B Virus (HBV). uni.lu
Benzimidazole derivatives have shown particularly potent and broad-spectrum activity against numerous RNA viruses. uni.luualberta.ca
Flaviviruses and Pestiviruses: A significant body of research has focused on the activity of benzimidazole derivatives against the Flaviviridae family, which includes major human pathogens.
Yellow Fever Virus (YFV): Multiple studies have identified compounds with strong anti-YFV activity, with EC50 values as low as 0.5 µM. nih.govresearchgate.net The introduction of a cyclohexyl substituent at position 1 of the benzimidazole ring was found to improve anti-YFV activity. researchgate.net
Bovine Viral Diarrhea Virus (BVDV): As a surrogate for the difficult-to-culture Hepatitis C virus, BVDV is a common target in antiviral research. Benzimidazole derivatives have demonstrated potent inhibitory effects against BVDV, with some compounds showing an EC50 of 1.11 µM. nih.govnih.gov
Zika Virus (ZIKV): Molecular dynamic studies have been employed to design 1H-benzo[d]imidazole-5-carboxamide derivatives as potential inhibitors of Zika virus replication. researchgate.net
Other RNA Viruses:
Respiratory Syncytial Virus (RSV): Many benzimidazole derivatives exhibit potent activity against RSV, with reported EC50 values as low as 20 nM. nih.govnih.gov
Enteroviruses: A series of 1H-benzimidazole-4-carboxamide derivatives showed strong activity against several enteroviruses, including Coxsackie viruses A16, B3, B5, and B6, as well as Enterovirus 71. nih.govnih.gov
Plant Viruses: The antiviral potential of benzimidazoles extends to plant pathogens, with studies indicating activity against Tobacco Mosaic Virus (TMV) and Sunn-hemp rosette virus. uni.lu
The table below summarizes the activity of benzimidazole derivatives against various RNA viruses.
| Virus Family | Virus | Derivative Type | Key Findings | Reference(s) |
| Flaviviridae | Yellow Fever Virus (YFV) | 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Moderate to potent activity, EC50 values as low as 0.5 µM. | nih.govresearchgate.net |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | 5-acetyl-2-aryl benzimidazoles | Potent inhibitors, EC50 values down to 1.11 µM. | nih.govnih.gov |
| Picornaviridae | Coxsackie Virus B2 (CVB2), B5 | 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Moderate activity observed. | nih.govnih.gov |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Assorted benzimidazole derivatives | Potent activity, with EC50 values as low as 20 nM. | nih.govnih.gov |
| Picornaviridae | Poliovirus type-1 (Sabin strain) | Assorted benzimidazole derivatives | Several compounds displayed inhibitory activity. | nih.gov |
Exploration in Other Emerging Therapeutic Areas
Benzimidazole derivatives are recognized for their significant anti-inflammatory properties, which are exerted through multiple mechanisms. nih.govnih.gov Their ability to modulate key pathways in the inflammatory cascade makes them promising candidates for new anti-inflammatory drugs. nih.gov
The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, critical mediators of inflammation. nih.govresearchgate.net Beyond COX inhibition, these derivatives can also target 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory pathway. nih.gov Furthermore, research has demonstrated that benzimidazole compounds can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Their anti-inflammatory effects also stem from interactions with other targets, including cannabinoid receptors and bradykinin (B550075) receptors. nih.govnih.gov For example, certain derivatives have been developed as cannabinoid receptor 2 (CB2) agonists, showcasing the scaffold's versatility in targeting different aspects of inflammation. nih.gov
Analgesic Properties
Derivatives of this compound have been investigated for their potential as pain-relieving agents. These compounds often exert their effects by interacting with various biological targets involved in pain signaling pathways. nih.govnih.gov
Research has shown that certain benzimidazole derivatives can modulate the activity of cannabinoid receptors, which play a crucial role in pain and inflammation management. For instance, a derivative with a carboxamide substitution at the C5 position of the benzimidazole ring has been identified as a highly selective agonist for the CB2 receptor, with significantly lower affinity for the CB1 receptor. mdpi.com This selectivity is desirable as it may minimize the psychoactive side effects associated with CB1 receptor activation.
Furthermore, some benzimidazole derivatives have demonstrated analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of inflammation and pain. nih.gov By conjugating benzimidazole with non-steroidal anti-inflammatory drugs (NSAIDs), researchers have developed hybrid molecules with potent anti-inflammatory and analgesic activities. mdpi.com
In vivo studies using animal models, such as the acetic acid-induced writhing test and the hot plate test in mice, have been employed to evaluate the analgesic potential of these compounds. researchgate.net For example, a series of N-substituted benzimidazole derivatives were synthesized and tested, with some showing a significant reduction in the number of writhings, indicating peripheral analgesic activity. researchgate.net Notably, certain compounds also demonstrated central analgesic effects in the hot plate test. researchgate.net
The development of novel benzimidazole derivatives continues to be an active area of research, with a focus on creating compounds with enhanced efficacy and improved safety profiles for the management of pain. nih.govnih.gov
Antioxidant Mechanisms
The antioxidant properties of this compound derivatives are a significant area of scientific inquiry, as oxidative stress is implicated in a wide range of diseases. These compounds can counteract oxidative damage through various mechanisms.
One primary mechanism is the scavenging of free radicals. Benzimidazole derivatives have been shown to effectively neutralize reactive oxygen species (ROS), thereby preventing cellular damage. nih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govresearchgate.net
Another important mechanism is the inhibition of lipid peroxidation. Lipid peroxidation is a chain reaction that leads to the degradation of lipids in cell membranes, resulting in cell damage. nih.gov Studies have demonstrated that certain benzimidazole derivatives can inhibit lipid peroxidation, with some compounds showing activity comparable to standard antioxidants like butylated hydroxytoluene (BHT). nih.govtrdizin.gov.tr The position and nature of substituents on the benzimidazole ring can significantly influence this activity. For instance, a p-bromophenyl substituent at the second position of the benzimidazole ring has been found to enhance the inhibition of lipid peroxidation. nih.gov
Furthermore, some benzimidazole derivatives have been shown to enhance the activity of endogenous antioxidant enzymes. nih.govekb.eg This boosts the cell's natural defense system against oxidative stress. The structural features of benzimidazole derivatives, particularly the substituents at various positions, play a crucial role in their antioxidant potential. researchgate.net For example, the presence of an oxadiazole ring linked to the benzimidazole core has been explored for its contribution to antioxidant effects. researchgate.netdergipark.org.tr
Research in this area aims to develop potent antioxidant agents that could be used to mitigate the pathological processes associated with oxidative stress. nih.gov
Antidiabetic Research
Derivatives of this compound are being actively investigated for their potential in the management of diabetes mellitus. ekb.egresearchgate.net The research focuses on various mechanisms through which these compounds can exert their antidiabetic effects.
A key target for these derivatives is the inhibition of enzymes involved in carbohydrate digestion and glucose absorption, such as α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into simple sugars is slowed down, leading to a reduction in post-meal blood glucose levels. Several studies have reported the synthesis of novel benzimidazole derivatives that exhibit potent inhibitory activity against α-glucosidase, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.gov
Another important mechanism of action is the modulation of signaling pathways involved in glucose metabolism. Some benzimidazole derivatives have been shown to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. nih.gov AMPK activation can lead to increased glucose uptake in peripheral tissues and reduced glucose production in the liver, thereby contributing to lower blood glucose levels. nih.gov
Furthermore, research has explored the role of these derivatives as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is a key regulator of insulin (B600854) sensitivity. researchgate.netnih.gov The development of compounds that can modulate these targets holds promise for new therapeutic strategies for type 2 diabetes. hilarispublisher.com
In vivo studies in animal models of diabetes have shown that treatment with certain benzimidazole derivatives can lead to a significant decrease in blood glucose and HbA1c levels. nih.gov For instance, albendazole, a benzimidazole derivative, has been shown to partially decrease glucose and HbA1c levels in diabetic rats. nih.govnih.gov
The ongoing research in this field focuses on the design and synthesis of new benzimidazole derivatives with improved efficacy and selectivity for various antidiabetic targets. nih.govcolab.ws
Anticonvulsant Investigations
The investigation of this compound derivatives as potential anticonvulsant agents is a promising area of research in the quest for new and more effective treatments for epilepsy. frontiersin.org The core of this research lies in the design and synthesis of novel benzimidazole compounds that possess the necessary pharmacophoric features to interact with targets in the central nervous system and prevent seizures. nih.gov
One of the primary methods for evaluating the anticonvulsant activity of these derivatives is through standardized animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold.
Several studies have reported the synthesis of new series of benzimidazole derivatives that have shown significant anticonvulsant activity in these models. For example, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides was designed and synthesized, with several compounds exhibiting potent anticonvulsant effects. nih.gov Importantly, many of these active compounds also showed a favorable safety profile with low neurotoxicity at effective doses. nih.gov
The mechanism of action for the anticonvulsant effects of some of these derivatives is thought to involve the blockade of voltage-gated sodium channels. nih.gov By blocking these channels, the compounds can reduce the excessive neuronal firing that characterizes seizures. The structure-activity relationship (SAR) studies are crucial in this field to understand how different substituents on the benzimidazole ring influence the anticonvulsant potency and neurotoxicity. nih.gov
The ongoing research aims to optimize the chemical structures of these derivatives to enhance their anticonvulsant efficacy and minimize side effects, with the ultimate goal of developing new antiepileptic drugs. frontiersin.orgzu.edu.eg
Anti-ulcer Research
The investigation into this compound derivatives as potential anti-ulcer agents has been a significant area of pharmaceutical research, leading to the development of clinically successful drugs. researchgate.netderpharmachemica.com The primary mechanism by which many of these compounds exert their anti-ulcer effect is through the inhibition of the gastric H+/K+-ATPase, also known as the proton pump. researchgate.netnih.gov This enzyme is responsible for the final step in gastric acid secretion, and its inhibition leads to a profound and long-lasting reduction in stomach acid.
Several benzimidazole derivatives, such as omeprazole, lansoprazole, and pantoprazole, are widely used as proton pump inhibitors (PPIs) for the treatment of peptic ulcers and other acid-related disorders. mdpi.comderpharmachemica.com Research has also focused on developing new derivatives with improved properties, such as faster onset of action or different metabolic pathways. researchgate.net
In addition to proton pump inhibition, some benzimidazole derivatives have been shown to possess mucosal protective activities. nih.gov For example, a study on ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate demonstrated that it not only inhibited the H+/K+-ATPase but also protected the gastric mucosa from ethanol-induced lesions in rats through a mechanism that appears to be independent of acid suppression. nih.gov
Furthermore, some benzimidazole derivatives exhibit activity against Helicobacter pylori, a bacterium strongly associated with the development of peptic ulcers. researchgate.net This dual action of acid suppression and antibacterial activity makes these compounds particularly effective in the eradication of H. pylori and the healing of ulcers. researchgate.net
The anti-ulcer activity of these derivatives is often evaluated in animal models, such as those involving water-immersion stress-induced or acidified aspirin-induced gastric ulcers in rats. nih.gov The ongoing research in this field aims to discover and develop novel benzimidazole-based anti-ulcer agents with enhanced efficacy, safety, and a broader spectrum of activity. nih.govresearchgate.net
Neuroprotective Agent Studies
The study of this compound derivatives as neuroprotective agents is a burgeoning field of research, driven by the need for effective treatments for neurodegenerative diseases. inrae.frnih.gov These compounds are being investigated for their ability to protect neurons from damage and death caused by various insults, including oxidative stress and neuroinflammation. nih.govresearchgate.net
One of the key mechanisms underlying the neuroprotective effects of these derivatives is their antioxidant activity. By scavenging free radicals and augmenting the endogenous antioxidant defense systems, they can mitigate the neuronal damage caused by oxidative stress. nih.gov Pretreatment with certain benzimidazole derivatives has been shown to protect the brain against ethanol-induced oxidative stress by increasing the levels of glutathione (B108866) (GSH) and glutathione S-transferase (GST), and reducing lipid peroxidation. nih.gov
Another important aspect of their neuroprotective action is the modulation of neuroinflammatory pathways. nih.govresearchgate.net Benzimidazole derivatives have been found to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and to inhibit the activation of inflammatory signaling cascades like the NLRP3 inflammasome. nih.gov By suppressing neuroinflammation, these compounds can help to create a more favorable environment for neuronal survival.
In vivo studies in rodent models of neurodegeneration have demonstrated the potential of these derivatives to improve cognitive function and reduce neuronal loss. nih.govnih.gov For instance, in a model of ethanol-induced neurodegeneration, treatment with benzimidazole derivatives ameliorated memory impairment and protected against morphological changes in the cortex and hippocampus. nih.gov
The versatile nature of the benzimidazole scaffold allows for the design of multi-target agents that can address the complex pathology of neurodegenerative disorders. inrae.frresearchgate.net Research is ongoing to develop benzimidazole-based compounds with potent neuroprotective properties that could one day be used to treat conditions like Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net
Antiarrhythmic Activity Assessment
The assessment of antiarrhythmic activity in derivatives of this compound represents an area of investigation within cardiovascular pharmacology. The core principle behind this research is to identify compounds that can modulate the electrical activity of the heart to prevent or terminate abnormal heart rhythms.
While direct and extensive research specifically detailing the antiarrhythmic properties of this compound derivatives is not as widely published as for other therapeutic areas, the broader class of benzimidazoles has been explored for various cardiovascular effects. The structural similarities of benzimidazoles to endogenous purines suggest their potential to interact with a range of biological targets, including ion channels and receptors that are critical for cardiac electrophysiology. nih.gov
The evaluation of antiarrhythmic potential typically involves in vitro and in vivo models. In vitro studies might utilize isolated cardiac tissues or cells to examine the effects of the compounds on action potentials and specific ion currents, such as sodium, potassium, and calcium currents, which are fundamental to the cardiac electrical cycle. In vivo assessments would involve animal models of arrhythmia to determine the efficacy of the compounds in a whole-organism context.
Computational and in Silico Studies of 1h Benzimidazole 5 Carboximidamide Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of small molecule ligands to macromolecular targets, such as proteins. researchgate.netnih.gov This method is crucial for understanding the structure-activity relationships of 1H-benzimidazole-5-carboximidamide derivatives and their potential as inhibitors of various biological targets. nih.gov
Molecular docking simulations have been employed to assess the binding affinities of this compound derivatives against various protein targets. The binding affinity is often quantified by a docking score, typically in kcal/mol, which estimates the free energy of binding. A lower (more negative) score generally indicates a more stable protein-ligand complex and higher binding affinity. researchgate.net
For instance, in a study involving novel N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives, molecular docking was used to evaluate their potential as antimicrobial agents by targeting penicillin-binding proteins (PBP4 and PBP2a). rsc.org Similarly, docking studies on other benzimidazole (B57391) derivatives against S. aureus DNA gyrase revealed compounds with strong binding energies. researchgate.net For example, compounds designated as N4 and N9 exhibited binding energies of -8.7 kcal/mol and -8.6 kcal/mol, respectively. researchgate.net
In the context of cancer research, docking simulations of benzimidazole derivatives with the Epidermal Growth Factor Receptor (EGFR) have identified compounds with significant binding affinities. Keto-benzimidazoles, particularly those with sulfonyl substituents, showed favorable binding energies, such as -8.1 kcal/mol for the wild-type EGFR and -8.4 kcal/mol for the T790M mutant. ukm.my Another study on benzimidazole derivatives as adenosine deaminase (ADA) inhibitors reported glide scores of -7.267 Kcal/mol and -6.43 Kcal/mol for different compounds, indicating strong binding potential. niscpr.res.in
| Derivative Series | Target Protein | Example Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| N-cyclohexyl-1H-benzimidazole-5-carboxamidines | PBP2a | M7 | Not explicitly stated in score, but noted for strong interaction | rsc.org |
| Sulfonylamido Benzoxazole Derivatives | S. aureus gyrase | N4 | -8.7 | researchgate.net |
| Sulfonylamido Benzoxazole Derivatives | S. aureus gyrase | N9 | -8.6 | researchgate.net |
| Keto-benzimidazoles | EGFR (wild-type) | 7c | -8.1 | ukm.my |
| Keto-benzimidazoles | EGFR (T790M mutant) | 1c | -8.4 | ukm.my |
| Pyridinyl Benzimidazole Derivative | Adenosine Deaminase | Zn 394330 | -7.267 (Glide Score) | niscpr.res.in |
| Butyl Benzimidazole Derivative | Adenosine Deaminase | Zn 2475956 | -6.43 (Glide Score) | niscpr.res.in |
Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the protein-ligand complex. researchgate.netukm.my
Studies on 1H-benzimidazole-5-carboxamidine derivatives have detailed these interactions. For example, the amidine group of a particularly effective antimicrobial compound, M7, was found to form two distinct hydrogen bonds with the amino acid residues ASP275 (1.77 Å) and ASP295 (1.83 Å) in the allosteric region of the PBP2a protein. rsc.org In another case, a pyridinyl derivative of benzimidazole formed a hydrogen bond with the ASP16 residue and a pi-pi stacking interaction with the PHE58 residue of adenosine deaminase. niscpr.res.in
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound derivatives, DFT calculations provide valuable information about the molecule's geometry, electronic properties, and reactivity. rsc.orgnih.gov The B3LYP functional is a commonly used method for these calculations, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p). rsc.orgsci-hub.boxnih.gov
Before analyzing electronic properties, the geometry of the molecule must be optimized to find its most stable, lowest-energy conformation. DFT calculations are used to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. sci-hub.boxnih.gov The results of these calculations can be compared with experimental data, for instance from X-ray crystallography, to validate the computational method. sci-hub.boxnih.gov For example, a study on a specific 1,2,3-triazole derivative found a high correlation (R² > 0.97) between the bond lengths and torsion angles calculated via DFT and those determined by X-ray diffraction. nih.gov Such calculations confirm that the computational model accurately represents the real molecular structure. sci-hub.box
A Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. nih.govsemanticscholar.org It helps to identify the regions that are rich or poor in electrons, which is crucial for predicting how the molecule will interact with other molecules, particularly biological targets. nih.govsemanticscholar.org
The MEP map is color-coded to represent different electrostatic potential values:
Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. nih.govsemanticscholar.org
Blue: Indicates regions of low electron density and strong positive electrostatic potential, which are favorable for nucleophilic attack. nih.govsemanticscholar.org
Green: Represents areas with a neutral or zero potential. nih.gov
For benzimidazole derivatives, MEP analyses have shown that negative potential regions are often localized over electronegative atoms, such as the nitrogen atoms of the amidine group or oxygen atoms in carbonyl groups. rsc.orgnih.gov Conversely, positive potential is frequently observed over the benzimidazole ring and hydrogen atoms. nih.gov This information is critical for understanding non-covalent interactions, like hydrogen bonding, which are fundamental to protein-ligand binding. semanticscholar.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov Analysis of these orbitals is fundamental to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr
HOMO: Represents the ability of a molecule to donate an electron. dergipark.org.tr
LUMO: Represents the ability of a molecule to accept an electron. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter. nih.govdergipark.org.tr A small energy gap suggests that the molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.gov DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. rsc.orgresearchgate.net
For certain benzimidazole derivatives, studies have shown that the HOMO is primarily localized on the benzimidazole ring, while the LUMO is distributed across both the benzimidazole and adjacent phenyl rings. dergipark.org.tr The distribution and energies of these orbitals, along with the energy gap, provide insights into the charge transfer that can occur within the molecule, influencing its stability and reactivity. nih.govdergipark.org.tr
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates susceptibility to electrophilic attack and potential for forming certain types of interactions with biological targets. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack and the molecule's ability to accept electrons in charge-transfer interactions. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular reactivity and stability. Smaller gaps often correlate with higher reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements and dynamic evolution of atoms and molecules. In the context of drug discovery, MD simulations provide valuable insights into the conformational dynamics of protein-ligand complexes, helping to elucidate the stability and behavior of these systems over time. For derivatives of this compound, MD simulations have been instrumental in understanding their interactions with biological targets.
Stability Analysis of Protein-Ligand Complexes
A key application of MD simulations is to assess the stability of a ligand bound to its protein target. The stability of the protein-ligand complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. Lower and more stable RMSD values are indicative of a stable complex.
In studies involving benzimidazole derivatives, MD simulations have been performed to confirm the stability of their complexes with various protein targets. For instance, simulations running for up to 100 nanoseconds (ns) have been used to analyze the stability of complexes, with deviations between 1–3 Å being considered acceptable for small globular proteins. nih.gov Research on 1H-benzimidazole-5-carboxamidine derivatives targeting the CYP51 protein revealed that the ligand-protein complexes were stable throughout 100 ns simulations. researchgate.net The simulation results demonstrated that the lead compounds remained tightly bound within the active site of the CYP51 target protein, confirming their conformational stability. researchgate.net
Similarly, in the investigation of benzimidazole derivatives as potential inhibitors for SARS-CoV-2 Mpro, MD simulations showed that the protein-ligand complex completed a 100 ns simulation without significant fluctuations, suggesting high stability. nih.gov The average RMSD value for the main protease (Mpro) at equilibrium was found to be 1.8 Å. nih.gov
| Compound Derivative | Protein Target | Simulation Time (ns) | Mean RMSD (nm) | Conclusion |
|---|---|---|---|---|
| CYP51-4a | 14-alpha demethylase | 100 | 0.22 | Stable Complex |
| CYP51-4b | 14-alpha demethylase | 100 | 0.28 | Stable Complex |
| CYP51-4c | 14-alpha demethylase | 100 | 0.26 | Stable Complex |
| CYP51-4d | 14-alpha demethylase | 100 | 0.23 | Stable Complex |
Dynamic Behavior of Compound in Biological Environments
MD simulations also provide insights into the dynamic behavior of a compound within a biological environment, such as the active site of a protein. This includes analyzing the flexibility of the ligand and the protein, as well as the specific interactions that stabilize the complex, like hydrogen bonds and hydrophobic interactions.
For 1H-benzimidazole-5-carboxamide derivatives investigated as potential antiviral agents, MD simulations were conducted to understand the structure-activity relationship (SAR) and to explore the possible binding modes to their target. ekb.egresearchgate.net These simulations help in elucidating how the compound orients itself within the binding pocket and which functional groups are critical for maintaining a stable interaction.
The dynamic behavior of benzimidazole derivatives has been studied in the context of their potential as antifungal agents. researchgate.net The simulation and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) results indicated that the ligand-protein complexes maintained stable interactions throughout the 100 ns simulation time. researchgate.net This stability is crucial for the sustained inhibitory action of the compound.
In Silico Pharmacokinetic and Pharmacodynamic (ADME) Prediction
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.
Prediction of Absorption and Distribution Characteristics
The absorption and distribution of a drug molecule are critical determinants of its bioavailability and efficacy. In silico models are used to predict parameters such as gastrointestinal absorption, oral bioavailability, and the ability to cross the blood-brain barrier.
For 1H-benzimidazole-5-carboxamidine derivatives, ADME profiles have been calculated to assess their drug-like properties. researchgate.netrsc.org Studies have shown that these compounds can possess high oral bioavailability. researchgate.net For instance, one study predicted that a synthesized benzimidazole derivative had high oral bioavailability and was neither carcinogenic nor mutagenic. researchgate.net The prediction of good oral bioavailability is a positive indicator for the potential development of these compounds as oral therapeutic agents. japtronline.com The octanol-water partition coefficient (log P) is another important parameter, and for a series of benzimidazole-1,3,4-oxadiazole derivatives, the predicted log P values were within the acceptable range for good oral bioavailability. japtronline.com
| Compound Class | Predicted Property | Finding | Implication |
|---|---|---|---|
| 1H-Benzimidazole-5-carboxamidine derivatives | Oral Bioavailability | Predicted to be high | Suitable for oral administration |
| Benzimidazole derivative | Carcinogenicity/Mutagenicity | Predicted to be non-carcinogenic and non-mutagenic | Favorable safety profile |
| Benzimidazole-1,3,4-oxadiazole derivatives | Octanol Water Partition Coefficient (mol log P) | Predicted to be not larger than 5 | Good oral bioavailability |
| Benzimidazole derivatives | Water Solubility | Predicted to be moderately to poorly soluble | May require formulation strategies to improve solubility |
Modeling of Metabolic Stability and Excretion Pathways
Understanding the metabolic fate of a compound is essential for predicting its half-life and potential for drug-drug interactions. In silico models can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes and other metabolic pathways.
While specific data on the metabolic stability and excretion pathways of this compound is not extensively detailed in the provided search results, the general approach involves using computational tools to predict sites of metabolism on the molecule. This information helps in designing derivatives with improved metabolic stability. ADME analysis performed on benzimidazole derivatives and their cobalt coordination compounds included predictions of their solubility, which can influence their excretion. nih.gov The ligands were generally found to be moderately soluble, while a cobalt complex was predicted to be poorly soluble. nih.gov
Virtual Screening Strategies for Novel Lead Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Ligand-based virtual screening (LBVS) has been employed using the benzimidazole scaffold to identify new potential therapeutic agents. nih.govnih.gov In one such study targeting Triosephosphate Isomerase (TIM) of Trypanosoma cruzi, a virtual screening of over half a million compounds from the ZINC15 database was performed. nih.gov This process, followed by the application of Lipinski's rule of five and molecular docking, led to the identification of promising hit compounds. nih.gov
Another virtual screening effort focused on identifying potential inhibitors of Leishmania mexicana TIM. nih.gov Starting with the benzimidazole scaffold, a ligand-based virtual screening of the ZINC15 database was conducted, resulting in the identification of 175 molecules with favorable docking scores. nih.gov This highlights the utility of the benzimidazole scaffold as a starting point for discovering new antiparasitic agents. These strategies demonstrate the power of computational screening in efficiently exploring vast chemical spaces to find novel compounds based on the this compound core structure.
Future Research Directions and Translational Perspectives for 1h Benzimidazole 5 Carboximidamide
Development of Next-Generation Benzimidazole-5-carboximidamide Analogues
The future development of 1H-Benzimidazole-5-carboximidamide analogues will heavily rely on systematic structure-activity relationship (SAR) studies to optimize their pharmacological profiles. The substitution pattern on the benzimidazole (B57391) ring system is a critical determinant of biological activity. solubilityofthings.com Research into related benzimidazole derivatives has shown that modifications at various positions can significantly influence their therapeutic efficacy and target selectivity. researchgate.net
A key feature of this compound is the presence of the carboximidamide (amidine) group, which is known to be crucial for the biological activity of many compounds by participating in key interactions with biological targets such as the minor groove of DNA. researchgate.net Future research will likely focus on creating a diverse library of analogues by modifying this and other functional groups. For instance, altering the position of the amidine group or replacing it with bioisosteres could lead to compounds with enhanced potency and altered target-binding profiles. researchgate.net
The synthesis of these next-generation analogues will involve advanced organic synthesis techniques to achieve precise control over the molecular architecture. solubilityofthings.com The exploration of different linkers to create dimeric or hybrid molecules, such as connecting the benzimidazole core to other heterocyclic systems, represents a promising strategy for developing compounds with novel mechanisms of action. solubilityofthings.com For example, the synthesis of 2,2'-methylenebis(1H-benzimidazole-6-carboximidamide) highlights the potential of creating more complex structures based on the this compound scaffold. solubilityofthings.com
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery and development of novel this compound-based therapeutics, the integration of advanced computational and experimental methodologies is paramount. In silico techniques, such as molecular modeling and docking studies, are invaluable tools for predicting the binding affinity and interaction of these compounds with their biological targets. researchgate.netresearchgate.net These computational approaches can guide the rational design of new analogues with improved properties, thereby reducing the time and cost associated with traditional trial-and-error screening. ontosight.ai
For instance, computational models have been successfully used to study the interaction of benzimidazole derivatives with DNA, providing insights into the structural basis of their activity. researchgate.net Similar methodologies can be applied to this compound to understand its mechanism of action at a molecular level. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity, enabling the prediction of the potency of novel compounds before their synthesis. researchgate.net
These computational predictions must be validated through rigorous experimental testing. High-throughput screening (HTS) of compound libraries against various biological targets can rapidly identify promising lead candidates. ontosight.ainih.gov Subsequent detailed biophysical and biochemical assays will be essential to characterize the binding kinetics and functional effects of these compounds. This iterative cycle of computational design and experimental validation will be a cornerstone of future research in this area.
Exploration of Synergistic Therapeutic Combinations
The investigation of synergistic therapeutic combinations involving this compound and its analogues holds significant promise for enhancing therapeutic efficacy and overcoming drug resistance. Combining this scaffold with other active compounds could lead to additive or synergistic effects, allowing for lower doses and potentially reducing side effects. nih.gov
For example, in the context of antiviral research, combination therapies have proven to be a highly effective strategy. nih.gov The benzimidazole derivative FGI-103 has been identified as a potent inhibitor of various viruses, and its combination with other antiviral agents could be explored. nih.gov Similarly, a peptide-based inhibitor has been shown to have more potent inhibition when combined with ribavirin. nih.gov These findings suggest that this compound derivatives could be valuable components of combination regimens for various diseases.
Future studies should systematically explore the synergistic potential of this compound analogues with a wide range of existing drugs, including chemotherapeutic agents, antivirals, and immunomodulators. nih.govgoogle.com This could involve in vitro screening of drug combinations followed by in vivo studies in relevant disease models to validate the synergistic interactions and assess their therapeutic potential.
Q & A
Q. What are the established synthetic routes for 1H-Benzimidazole-5-carboximidamide, and how can reaction conditions be optimized?
The compound is typically synthesized via the Phillips reaction, where o-phenylenediamine derivatives are condensed with formic acid or nitriles under acidic conditions to form the benzimidazole core . For carboximidamide functionalization, methods like amidoxime formation followed by reduction or direct substitution with cyanamide derivatives are employed. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., HCl or PCl₃) to improve yields . Purity can be enhanced via recrystallization or column chromatography using silica gel and methanol/chloroform eluents.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and carboximidamide substitution patterns (e.g., δ 8.1–8.3 ppm for imidazole protons) .
- ESI-MS : To verify molecular weight (e.g., m/z 175.2 [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N composition (e.g., C₈H₇N₃ requires C 55.48%, H 4.07%, N 24.26%) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Q. How does this compound interact with viral proteins, and what assays are used to study its antiviral activity?
The compound (e.g., FGI-103) inhibits Marburg virus VP35 protein by disrupting its interaction with RIG-I, a key innate immune pathway . Methodologies include:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between the compound and VP35.
- Luciferase Reporter Assays : Quantify IFN-β suppression in HEK293T cells transfected with VP35 plasmids .
- Plaque Reduction Neutralization Tests (PRNT) : Assess viral replication inhibition in in vitro models.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?
SAR strategies focus on:
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 4-position to enhance binding to hydrophobic pockets in target proteins .
- Scaffold Hybridization : Fuse with benzooxadiazole or pyrazole moieties to improve solubility and metabolic stability .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with VP35 or other targets, followed by experimental validation via ITC (isothermal titration calorimetry) .
Q. What crystallographic insights exist for this compound derivatives, and how do they inform drug design?
X-ray structures (e.g., PDB ID 3PB9) reveal that the carboximidamide group forms hydrogen bonds with conserved residues (e.g., Lys 222 in VP35) . SHELXL refinement (R-factor < 0.05) highlights planar geometry of the benzimidazole ring, critical for π-π stacking with aromatic residues in binding pockets .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:
Q. What experimental design principles apply to in vivo studies of this compound analogs?
Key considerations:
- Pharmacokinetics (PK) : Measure bioavailability and half-life in rodent models using LC-MS/MS.
- Toxicity Screening : Conduct acute toxicity tests (LD₅₀) and histopathological analysis of liver/kidney tissues.
- Dosing Regimens : Optimize via allometric scaling from in vitro EC₅₀ values .
Q. What strategies address solubility limitations of this compound in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
